Product packaging for 1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde(Cat. No.:CAS No. 591210-47-8)

1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B3273621
CAS No.: 591210-47-8
M. Wt: 280.28 g/mol
InChI Key: QTPRVUJWBJZGNE-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative with the molecular formula C16H12N2O3 and an average molecular mass of 280.283 g/mol . The compound features a nitrobenzyl group attached to the nitrogen atom of the indole scaffold, a core structure recognized as a privileged framework in medicinal chemistry due to its prevalence in biologically active molecules . While specific biological data for this exact analogue is limited in the available literature, its structure is closely related to other N-substituted indole-3-carbaldehyde compounds that have been investigated for their potential as tyrosinase inhibitors and as intermediates in the synthesis of more complex molecules like thiosemicarbazones with demonstrated enzymatic inhibition activity . The presence of both the aldehyde and nitrobenzyl functional groups makes it a versatile building block for further chemical exploration, including condensation reactions and the development of hybrid molecules for pharmaceutical and agrochemical research . This product is intended for research use by qualified professionals and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O3 B3273621 1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde CAS No. 591210-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-7-2-1-6-15(13)16)9-12-4-3-5-14(8-12)18(20)21/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPRVUJWBJZGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218014
Record name 1-[(3-Nitrophenyl)methyl]-1H-indole-3-carboxaldehyde
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Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591210-47-8
Record name 1-[(3-Nitrophenyl)methyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591210-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Nitrophenyl)methyl]-1H-indole-3-carboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID401218014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Studies of 1 3 Nitrobenzyl 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group at the C3 position is an electrophilic center, making it susceptible to a variety of nucleophilic attacks and condensation reactions. Its reactivity is central to the derivatization of this molecular scaffold.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

The carbonyl carbon of the aldehyde is electron-deficient and readily reacts with various nucleophiles. This reactivity is well-documented for the parent 1H-indole-3-carbaldehyde and is directly applicable to its N-nitrobenzyl derivative. ekb.egresearchgate.net

Schiff Base Formation: 1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde is expected to react readily with primary amines to form Schiff bases (imines). This condensation reaction typically involves the removal of a water molecule and can be catalyzed by acids. The reaction of indole-3-carbaldehyde with various amine derivatives is a widely used transformation. For instance, reactions with thiosemicarbazides yield thiosemicarbazones, a specific class of Schiff bases.

A general scheme for this reaction involves refluxing the indole (B1671886) aldehyde with an equimolar amount of a primary amine in a suitable solvent like ethanol, sometimes with a few drops of glacial acetic acid as a catalyst.

Table 1: Representative Schiff Base Formations with Indole-3-Carbaldehyde Analogues

Amine ReactantProduct TypeTypical ConditionsReference
Aniline DerivativesSubstituted ImineEthanol, Reflux derpharmachemica.com
ThiosemicarbazideThiosemicarbazoneEthanol, Acetic Acid, Room Temp.
Aminoindole CompoundsIndole Schiff BaseEthanol, 60-80°C, Reflux

Knoevenagel Condensation: This condensation reaction involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl cyanoacetate. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. The product is an α,β-unsaturated compound, which is a valuable intermediate for further synthetic transformations. For the parent 1H-indole-3-carbaldehyde, Knoevenagel condensations with various C-H acids have been reported to produce substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. This reactivity is anticipated to be similar for this compound.

Table 2: Examples of Knoevenagel Condensation with Indole-3-Carbaldehyde

Active Methylene CompoundBase/CatalystProduct TypeReference
MalononitrilePiperidine2-(1H-indol-3-ylmethylidene)malononitrile
Ethyl CyanoacetatePiperidineEthyl 2-cyano-3-(1H-indol-3-yl)acrylate
Malonic AcidPyridine/Piperidine3-(1H-indol-3-yl)acrylic acid (after decarboxylation)

Rearrangement Reactions Involving the Carbaldehyde

Rearrangement reactions specifically involving the carbaldehyde moiety on the indole-3-carbaldehyde scaffold are not widely reported in the chemical literature. The stability of the indole aromatic system and the direct conjugation of the aldehyde to the ring make such rearrangements less common compared to other functionalities.

Reactivity of the Indole Nitrogen Atom (N1) and Aromatic Rings

The reactivity of the indole core and the attached nitrobenzyl group provides further avenues for derivatization, distinct from the chemistry of the aldehyde.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution. In an unsubstituted indole, the C3 position is the most nucleophilic and is the primary site of attack. However, in this compound, this position is blocked by the aldehyde group.

The presence of the electron-withdrawing carbaldehyde group at C3 deactivates the indole ring towards electrophilic attack compared to a simple N-alkylindole. Despite this deactivation, reactions can still occur. Research on C-H functionalization of 1H-indole-3-carbaldehyde has shown that electrophilic arylation can be directed to the C4 position. nih.gov This suggests that other electrophilic substitutions, such as nitration or halogenation, might also be directed to the benzene (B151609) portion of the indole nucleus, likely at the C4, C6, or C7 positions, depending on the reaction conditions and the nature of the electrophile. The bulky 3-nitrobenzyl group at the N1 position may sterically hinder attack at the C7 position.

Nucleophilic Substitution and Rearrangement Reactions on the Nitrobenzyl Group

The 3-nitrobenzyl group itself possesses distinct reactivity. The aromatic ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring, typically positioned ortho or para to the activating nitro group. In the case of the 1-(3-nitrobenzyl) moiety, there is no inherent leaving group. However, if a derivative were synthesized with a halogen at the C2, C4, or C6 position of the benzyl (B1604629) ring, it would be activated towards displacement by nucleophiles. For example, studies on 3-fluoro-5-nitro-substituted compounds show that the fluorine atom can be readily displaced by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org While the indole nitrogen is attached at the benzylic carbon and not directly to the ring, the principles of SNAr highlight the electronic nature of the nitro-substituted ring. Direct nucleophilic substitution at the benzylic carbon, which would displace the indole-3-carbaldehyde anion, is considered unlikely under typical conditions.

Functionalization Strategies at Unsubstituted Positions of the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. pearson.comresearchgate.net While the C3 position is the most nucleophilic and typically the primary site of reaction in unsubstituted indoles, the presence of the carbaldehyde group at this position in this compound directs functionalization to other available sites. pearson.comresearchgate.net The reactivity of the remaining unsubstituted positions on the indole core (C2, C4, C5, C6, and C7) is influenced by the electronic effects of both the N-substituent and the C3-carbaldehyde group.

Electrophilic aromatic substitution is a key strategy for functionalizing the benzene portion of the indole nucleus. msu.edu The specific conditions of the reaction, including the choice of electrophile and catalyst, can direct the substitution to a particular position. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the C-H functionalization of the indole core at the C4 position with iodoarenes on related 1H-indole-3-carbaldehydes. nih.gov However, these reactions can be sensitive to steric hindrance from substituents at other positions, such as C5. nih.gov

Halogenation reactions on C3-substituted indoles have been shown to occur at the C2 position. researchgate.net Other electrophilic substitutions, such as nitration or sulfonation, would be expected to react at one of the available carbon atoms of the benzo-fused ring (C4-C7). The precise regioselectivity of these reactions depends on a delicate balance of steric and electronic factors governed by the existing substituents. The use of solid acid catalysts like Montmorillonite K-10 clay has been explored for electrophilic substitution reactions on indoles, often providing different outcomes compared to traditional mineral or Lewis acids and proceeding under milder conditions. niscpr.res.in

Table 1: Potential Functionalization Reactions at Unsubstituted Positions

Reaction TypeReagent/Catalyst ExampleTarget Position(s)Reference
C-H ArylationIodoarenes / Pd(II) catalystC4 nih.gov
HalogenationN-Bromosuccinimide (NBS)C2 researchgate.net
Friedel-Crafts AcylationAcyl chloride / Lewis AcidC5 or C6 msu.edu
Vilsmeier-Haack FormylationPOCl₃ / DMFC5 or C6 scirp.org

Synthesis and Characterization of Advanced Derivatives and Analogues

The this compound scaffold serves as a versatile precursor for the synthesis of more complex and advanced molecular architectures. nih.govresearchgate.net Through a variety of synthetic methodologies, the core structure can be elaborated into diverse derivatives, including heterocyclic systems and macrocycles.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govarkat-usa.org 1H-Indole-3-carbaldehyde and its derivatives are excellent substrates for MCRs due to the reactivity of the aldehyde group. nih.govresearchgate.net These reactions provide rapid access to a wide range of structurally diverse compounds, which is highly valuable in the discovery of new biologically active molecules. beilstein-journals.org

The Ugi and Passerini reactions are notable examples of isocyanide-based MCRs that can utilize indole-3-carbaldehydes. arkat-usa.orgbeilstein-journals.org In these reactions, the aldehyde group of this compound would react with an amine, a carboxylic acid, and an isocyanide (in the Ugi four-component reaction) to generate complex acyclic intermediates. beilstein-journals.orgcore.ac.uk These intermediates can then be used in subsequent transformations to create novel heterocyclic scaffolds. researchgate.net Other MCRs, such as the Biginelli or Hantzsch reactions, can also be adapted to incorporate indole aldehydes for the synthesis of pyrimidine (B1678525) and dihydropyridine (B1217469) derivatives, respectively. arkat-usa.orgbeilstein-journals.org

Table 2: Examples of Multi-Component Reactions Involving Indole-3-carbaldehydes

MCR NameReactantsResulting ScaffoldReference
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide Adduct beilstein-journals.orgcore.ac.uk
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Amide Adduct arkat-usa.org
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester (2 equiv.), AmmoniaDihydropyridine beilstein-journals.org
Biginelli ReactionAldehyde, β-Dicarbonyl Compound, Urea/ThioureaDihydropyrimidinone arkat-usa.org

Macrocycles are a class of compounds that have gained significant attention in medicinal chemistry. rsc.org The synthesis of peptide-based macrocycles, in particular, often aims to overcome challenges like poor metabolic stability and low conformational rigidity found in linear peptides. rsc.orgresearchgate.netuni-kiel.de Derivatives of this compound can be incorporated into linear precursors that are primed for macrocyclization.

A common strategy involves using the indole aldehyde in an MCR, such as the Ugi reaction, where the other components contain terminal functional groups suitable for a ring-closing reaction. core.ac.uk For example, if the amine and carboxylic acid components of an Ugi reaction contain terminal alkenes, the resulting linear product can undergo ring-closing metathesis (RCM) to form a macrocycle. core.ac.uk Similarly, incorporating terminal alkyne and azide (B81097) functionalities into the MCR components allows for subsequent macrocyclization via azide-alkyne cycloaddition reactions (e.g., CuAAC or RuAAC). researchgate.netuni-kiel.de These strategies allow for the modular synthesis of diverse macrocyclic libraries. researchgate.net

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preferential reaction at one specific site over other possible sites. In the context of this compound, this is particularly relevant for substitutions on the indole ring. With the C3 position blocked, electrophilic attack is directed elsewhere. The directing effects of the C3-aldehyde (electron-withdrawing) and the N-benzyl group, combined with the inherent reactivity of the indole nucleus, determine the outcome. For example, in palladium-catalyzed arylations of 1H-indole-3-carbaldehydes, high regioselectivity for the C4 position has been achieved. nih.gov The mechanism of some electrophilic substitutions on 3-substituted indoles is believed to proceed through initial attack at the C3 position, followed by a rearrangement, which ultimately dictates the final position of the substituent. rsc.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is crucial when new chiral centers are created. For this compound, this is most relevant in reactions involving the aldehyde group, such as nucleophilic additions or multi-component reactions. The synthesis of a single enantiomer or diastereomer often requires the use of chiral catalysts, chiral auxiliaries, or stereoselective reaction conditions. For instance, in condensations or cycloadditions, the facial selectivity of the approach to the aldehyde can be controlled to yield a specific stereoisomer.

Chemo- and Periselective Transformations of the Compound

Chemoselectivity is the selective reaction of one functional group in the presence of other reactive groups. The molecule this compound possesses three distinct reactive functionalities: the aldehyde, the nitro group, and the indole ring. This allows for a range of chemoselective transformations. For example, the aldehyde group can be selectively targeted for condensation reactions with hydrazines to form hydrazones, or with active methylene compounds in Knoevenagel condensations, without affecting the nitro group or the indole core under appropriate conditions. scirp.orgresearchgate.net Conversely, the nitro group can be selectively reduced to an amine using specific reducing agents, leaving the aldehyde and indole ring intact.

Periselectivity refers to the selectivity observed in pericyclic reactions, such as cycloadditions, where different cyclic products can be formed. The indole nucleus, particularly when activated or deactivated by substituents, can participate in such reactions. 3-Nitroindoles, for example, can act as electron-poor components in dearomatization processes and cycloaddition reactions. researchgate.net They can react as dipolarophiles or Michael acceptors with various electron-rich species, leading to the formation of complex, fused, or bridged indolene structures with high selectivity. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring, the 3-nitrobenzyl group, and the aldehyde function. The aldehyde proton (3-CHO) would appear as a singlet at a significantly downfield chemical shift, typically around 10.0 ppm. rsc.org The proton at the 2-position of the indole ring (H-2) would also be a singlet in the aromatic region. The protons on the indole's benzene (B151609) ring (H-4, H-5, H-6, H-7) and the nitrobenzyl ring (H-2', H-4', H-5', H-6') would present as a series of multiplets, with their specific shifts influenced by their electronic environment. oxinst.com The benzylic methylene (B1212753) protons (N-CH₂) are expected to appear as a characteristic singlet around 5.4-5.6 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. Key signals would include the aldehyde carbonyl carbon (around 185 ppm), the carbons of the indole ring, and the carbons of the 3-nitrobenzyl substituent. rsc.org The presence of the electron-withdrawing nitro group would influence the chemical shifts of the carbons in the benzyl (B1604629) ring. oxinst.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
CHO~10.0 (s)~185.0Aldehyde proton and carbon. rsc.org
Indole H-2~7.8 (s)~138.0Indole C2-H. rsc.org
Indole H-4 to H-7~7.3-8.3 (m)~110-137Protons and carbons of the indole benzene ring. rsc.org
N-CH₂~5.5 (s)~50.0Benzylic methylene protons. rsc.org
Nitrobenzyl Ring~7.5-8.2 (m)~122-148Aromatic protons and carbons of the nitrobenzyl group. oxinst.com

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the indole's benzene ring and the 3-nitrobenzyl ring. For instance, correlations would be expected between H-4, H-5, H-6, and H-7 of the indole moiety. oxinst.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the unambiguous assignment of each carbon atom that bears a proton, such as the benzylic CH₂ and the C-H groups on both aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting the different fragments of the molecule. Key correlations would include the benzylic CH₂ protons to the indole carbons C-2 and N-1, as well as to the carbons of the nitrobenzyl ring, confirming the point of attachment. The aldehyde proton would show a correlation to the indole C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's preferred conformation in solution. Spatial proximity between the benzylic CH₂ protons and the indole H-2 or H-7 protons could be observed, providing insight into the rotational orientation of the nitrobenzyl group relative to the indole plane.

The structure of this compound features several single bonds around which rotation may be hindered, potentially leading to observable dynamic processes by NMR (DNMR). scielo.org.mx The two primary rotational barriers of interest are around the N1-CH₂ (indole-benzyl) bond and the C3-CHO (indole-aldehyde) bond.

Hindered rotation can lead to the broadening of signals in the NMR spectrum at room temperature or the appearance of multiple distinct signals for different conformers at lower temperatures. scielo.org.mxresearchgate.net By analyzing the spectra at various temperatures (VT-NMR), it is possible to determine the temperature at which these separate signals coalesce into a single averaged signal. niscpr.res.in From the coalescence temperature and the frequency difference between the signals of the conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. niscpr.res.inmdpi.com For N-substituted indoles and related amides, these barriers are often in a range that is accessible to DNMR studies. scielo.org.mxclockss.org Such an analysis would provide quantitative data on the conformational flexibility of the molecule in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Analysis

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound based on their characteristic vibrational frequencies. mdpi.com

The most prominent bands in the IR spectrum would confirm the presence of the aldehyde, the nitro group, and the substituted aromatic rings.

Table 2: Characteristic FTIR Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3000 - 3100 researchgate.net
Aldehyde C=OStretching1670 - 1700 csic.es
Aromatic C=CStretching1450 - 1600 researchgate.net
Nitro NO₂Asymmetric Stretching1510 - 1560 csic.es
Nitro NO₂Symmetric Stretching1340 - 1380 csic.es
C-NStretching1290 - 1350 researchgate.net

The spectrum would provide clear evidence for the key structural components: a strong absorption band for the aldehyde carbonyl (C=O) stretch, characteristic aromatic C=C stretching bands, and two distinct, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. researchgate.netcsic.es

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides two critical pieces of information: the highly accurate mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers structural clues.

For this compound, with a chemical formula of C₁₆H₁₂N₂O₃, the calculated exact mass for the neutral molecule is 280.0848. HRMS analysis (e.g., via ESI-TOF) would aim to detect the protonated molecule [M+H]⁺ at m/z 281.0921.

The fragmentation pathway under mass spectrometry conditions can be predicted based on the structure's weakest points. Common fragmentation patterns for related nitro-aromatic and indole compounds suggest several likely pathways. tsijournals.comtsijournals.com

Loss of the formyl group: Cleavage of the aldehyde group would result in a fragment ion [M-CHO]⁺.

Loss of the nitro group: Elimination of the NO₂ group would produce an ion at [M-NO₂]⁺.

Benzylic cleavage: The bond between the indole nitrogen and the benzylic carbon is a likely point of cleavage, which could lead to a 3-nitrobenzyl cation (m/z 136) or an indole-3-carbaldehyde radical cation fragment after rearrangement.

Tropylium (B1234903) ion formation: The benzyl fragment could rearrange to the stable tropylium ion.

Table 3: Predicted HRMS Fragments for this compound.
IonFormulaPredicted m/zDescription
[M+H]⁺C₁₆H₁₃N₂O₃⁺281.0921Protonated molecular ion
[M-CHO]⁺C₁₅H₁₂N₂O₂⁺252.0893Loss of formyl radical
[M-NO₂]⁺C₁₆H₁₂N₁O₁⁺234.0913Loss of nitro radical
[C₇H₆NO₂]⁺C₇H₆NO₂⁺136.03933-nitrobenzyl cation
[C₉H₇NO]⁺˙C₉H₇NO⁺˙145.0522Indole-3-carbaldehyde radical cation

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Assembly Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com While a specific structure for this compound is not available, analysis of related structures like indole-3-carbaldehyde allows for a robust prediction of its solid-state characteristics. nih.govnajah.eduresearchgate.net

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are highly probable. doi.org The aldehyde oxygen and the oxygens of the nitro group are potent hydrogen bond acceptors. Aromatic C-H donors from neighboring molecules could interact with these oxygen atoms, creating a network of weak interactions that stabilize the crystal lattice. For example, chains or sheets of molecules could be formed through such C-H···O bonds. nih.govdoi.org

π-π Stacking Interactions: The molecule contains two extended aromatic systems: the indole ring and the nitrobenzyl ring. These planar systems are expected to participate in π-π stacking interactions with adjacent molecules. rsc.org These interactions, where the electron-rich indole ring of one molecule aligns with the electron-poor nitrobenzyl ring of another, could be a dominant force in the crystal packing, leading to the formation of stacked columnar or herringbone motifs. mdpi.com The interplay between these stacking forces and the hydrogen bonding network would define the final supramolecular assembly. rsc.org

Conformational Preferences in Crystalline State

The precise conformational preferences of This compound in the crystalline state have not been explicitly detailed in publicly available crystallographic literature. However, an analysis of the crystal structures of closely related parent compounds, 1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde , can provide valuable insights into the likely molecular geometry and intermolecular interactions that govern the solid-state packing of the title compound.

For the parent molecule, 1H-indole-3-carbaldehyde , single-crystal X-ray diffraction studies reveal an orthorhombic crystal system with the space group Pca2_1. nih.govnajah.edu The indole ring system is nearly planar, and a key feature of its crystal packing is the formation of intermolecular hydrogen bonds. Specifically, the indole N-H group acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule, leading to the formation of chains. nih.govnajah.edu

Table 1: Crystallographic Data for Related Indole-3-carbaldehyde Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
1H-indole-3-carbaldehyde C₉H₇NOOrthorhombicPca2_114.07585.80598.6909 nih.govnajah.edu
1-benzyl-1H-indole-3-carbaldehyde C₁₆H₁₃NO----- nih.gov

Data for 1-benzyl-1H-indole-3-carbaldehyde is noted in the PubChem database, but specific cell parameters were not retrieved in the search.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of This compound have not been specifically reported in the surveyed literature. However, the photophysical characteristics can be anticipated by considering the constituent chromophoric units: the indole-3-carbaldehyde moiety and the 3-nitrobenzyl group.

The UV-Vis absorption spectrum of 1H-indole-3-carbaldehyde is characterized by absorption bands in the ultraviolet region. unifi.it The electronic transitions are typically of π→π* character, originating from the conjugated indole system. The presence of the carbaldehyde group at the 3-position extends the conjugation, influencing the position and intensity of these absorption bands.

The introduction of a nitrobenzyl group at the N1 position is expected to significantly modulate the electronic structure and photophysical properties. The nitroaromatic moiety itself exhibits characteristic absorption bands. A study on nitrobenzaldehyde isomers showed weak n→π* transitions around 350 nm and stronger π→π* transitions at shorter wavelengths, around 300 nm and 250 nm. uni-muenchen.deresearchgate.net

Therefore, the UV-Vis spectrum of This compound is expected to be a composite of the transitions originating from the indole-3-carbaldehyde and the 3-nitrobenzyl fragments. The absorption spectrum will likely feature multiple bands corresponding to π→π* transitions of the extended aromatic system. The presence of the electron-withdrawing nitro group can lead to charge-transfer interactions, potentially giving rise to new, red-shifted absorption bands.

Regarding fluorescence, many indole derivatives are known to be fluorescent. nih.gov However, the presence of a nitro group often leads to quenching of fluorescence due to efficient intersystem crossing to the triplet state or through photoinduced electron transfer processes. For instance, studies on 3-(4-nitrostyryl)-1H-indole have shown that the nitro group can significantly impact the fluorescence emission. nih.gov It is therefore plausible that This compound may exhibit weak fluorescence or be non-emissive in solution at room temperature. The exact emission wavelength and quantum yield would be highly dependent on the solvent polarity and the specific electronic coupling between the indole and nitrobenzyl moieties.

Table 2: Anticipated Spectroscopic Properties

Spectroscopic TechniqueExpected Observations for this compoundBasis of Expectation
UV-Vis Absorption Multiple absorption bands in the UV region, potentially extending into the visible.Combination of π→π* transitions from the indole-3-carbaldehyde and 3-nitrobenzyl chromophores. Potential for charge-transfer bands. unifi.ituni-muenchen.deresearchgate.net
Fluorescence Emission Likely weak or quenched fluorescence.Presence of the nitro group, which is a known fluorescence quencher. nih.gov

Applications in Organic Synthesis and Functional Materials

1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde as a Key Synthetic Building Block

The unique combination of a reactive aldehyde, a modifiable nitro group, and a sterically influential benzyl (B1604629) group makes this compound a powerful precursor in synthetic organic chemistry.

Indole-3-carbaldehyde and its derivatives are fundamental building blocks for the synthesis of a wide array of heterocyclic compounds, many of which are found in bioactive natural products and pharmaceuticals. researchgate.netekb.eg The aldehyde functionality serves as a versatile handle for numerous classical and modern synthetic transformations. It readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and vinylogous systems, respectively. These intermediates can then undergo intramolecular cyclization reactions to construct new rings fused to the indole (B1671886) core.

In the case of this compound, the synthetic utility is enhanced. The aldehyde at the C3 position can participate in reactions to form fused systems like pyrrolo[3,4-b]indoles or pyridazino[4,5-b]indoles. Furthermore, the nitro group on the benzyl substituent is a latent amine. Following the initial construction of a heterocyclic framework using the aldehyde, the nitro group can be selectively reduced to an amino group. This newly formed amine can then be used as a nucleophilic site for a second cyclization, enabling the assembly of highly complex, polycyclic, and three-dimensional molecular scaffolds. This two-stage reactivity makes it a highly valuable precursor for creating diverse chemical libraries. For instance, indole alkaloids, known for their potent biological activities, are often synthesized using indole-3-carbaldehyde as a starting material. researchgate.net

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov Indole-3-carbaldehydes are excellent substrates for various MCRs. nih.govresearchgate.net For example, in the Groebke-Blackburn-Bienaymé reaction, an indole aldehyde, an amine (or aminoazine), and an isocyanide react to form fused imidazo[1,5-a]indoles or related structures. nih.gov

This compound is an ideal candidate for such transformations. Its aldehyde group can react as the carbonyl component, while the N-nitrobenzyl group influences the electronic properties of the indole ring, which can affect the reaction's rate and selectivity. The products of such MCRs would incorporate the 1-(3-nitrobenzyl)indole moiety, which could be further functionalized. The nitro group provides a handle for post-MCR modifications, such as reduction to an amine followed by acylation or alkylation, allowing for the rapid generation of a library of structurally diverse compounds from a single MCR.

Table 1: Hypothetical Multi-Component Reaction with this compound

Reaction TypeComponent 1Component 2Component 3Potential Product Scaffold
Ugi ReactionThis compoundAnilineIsocyanideCarboxylic Acid
Povarov ReactionThis compound (as dienophile precursor)AnilineEthyl vinyl etherTetrahydroquinoline derivative
Groebke-Blackburn-BienayméThis compound2-Aminopyridinetert-Butyl isocyanideImidazo[1,2-a]pyridine-fused indole

Cascade or domino reactions are processes involving two or more bond-forming transformations that occur sequentially in a single pot under the same reaction conditions. nih.gov These reactions are synthetically elegant and efficient. Indole-3-carbaldehydes can initiate or participate in various cascade sequences. nih.govrsc.org For example, a reaction might begin with an aldol (B89426) or Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization or rearrangement.

The structure of this compound is well-suited for designing novel cascade reactions. A reaction could be initiated at the aldehyde group, and after one or more transformations, the nitro group could be involved in a subsequent step. For instance, a cascade could involve an initial condensation, followed by an intramolecular cyclization where the nitro group acts as an internal oxidant or participates in a reductive cyclization pathway. rsc.org This integrated functionality allows for the construction of intricate molecular frameworks that would otherwise require lengthy, multi-step syntheses.

Development of Chemosensors and Recognition Elements Based on Indole Carbaldehydes

Indole-based compounds are excellent platforms for the development of fluorescent and colorimetric chemosensors due to their inherent photophysical properties, which can be readily tuned. researchgate.netmdpi.com The general design of an indole-based chemosensor involves coupling the indole fluorophore to a receptor unit that selectively binds a target analyte (ion or molecule). This binding event triggers a change in the electronic structure of the system, leading to a measurable change in the fluorescence or absorption spectrum.

The chemical sensing mechanism often relies on processes such as:

Intramolecular Charge Transfer (ICT): The analyte interacts with the receptor, altering the electron-donating or -withdrawing nature of a substituent and thus modulating the ICT character of the excited state, which affects the emission wavelength and intensity. nih.gov

Photoinduced Electron Transfer (PET): A receptor containing a lone pair of electrons can quench the fluorescence of the nearby fluorophore through PET. Upon binding a cation, the lone pair is engaged, PET is inhibited, and fluorescence is restored ("turn-on" sensing). nih.gov

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating receptor can lead to a more rigid molecular structure, which reduces non-radiative decay pathways and enhances fluorescence emission. researchgate.net

Derivatives of indole-3-carbaldehyde are frequently used to create such sensors. The aldehyde group is typically condensed with a hydrazine (B178648) or amine derivative to form a hydrazone or Schiff base, which then acts as the binding site for the analyte. acs.orgspectroscopyonline.com

For this compound, the presence of the strongly electron-withdrawing nitro group on the N-benzyl substituent significantly influences the electronic landscape of the indole fluorophore. This makes it a particularly interesting scaffold for sensing applications. A sensor derived from this molecule would feature a push-pull electronic system, which is often desirable for achieving large spectral shifts. The electron-poor nitroaromatic ring could also participate directly in binding anions through hydrogen bonding or other interactions, potentially leading to high selectivity.

Table 2: Potential Sensing Mechanisms for Chemosensors Derived from this compound

Sensing MechanismHow it WorksRole of this compoundTarget Analyte Example
Colorimetric Anion Sensing Anion (e.g., F⁻, CN⁻) deprotonates an acidic N-H group on a hydrazone receptor, causing a color change due to altered conjugation. acs.orgThe aldehyde is converted to a hydrazone (e.g., with 2,4-dinitrophenylhydrazine). The nitrobenzyl group enhances the acidity of the hydrazone N-H.Cyanide (CN⁻), Fluoride (B91410) (F⁻)
Fluorescence "Turn-On" Cation Sensing Binding of a cation to a Schiff base receptor inhibits PET quenching. nih.govThe aldehyde is converted to a Schiff base with a PET quencher moiety. The nitro group tunes the fluorescence properties.Zinc (Zn²⁺), Copper (Cu²⁺)
ICT-Based Sensing Analyte binding modulates the push-pull nature of the molecule, shifting the fluorescence emission.The indole acts as the electron donor, while the nitrobenzyl group and a derivatized aldehyde act as acceptors.Biologically relevant small molecules

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. A key goal is the design of molecules that can self-assemble into larger, ordered structures or selectively bind other molecules.

The design of synthetic molecular receptors that can selectively bind specific guest molecules is a major focus of supramolecular chemistry. nih.gov Indole derivatives are attractive components for such receptors because the indole N-H group can act as a hydrogen bond donor, and the aromatic surface is capable of engaging in π-π stacking interactions. mq.edu.aunih.gov

This compound is a promising building block for sophisticated molecular receptors. It lacks an N-H donor but possesses several other features that can be exploited for molecular recognition:

π-Stacking Surfaces: It has two distinct aromatic systems—the indole ring and the 3-nitrobenzyl ring—that can engage in π-π stacking with complementary guest molecules.

Electron-Poor Aromatic Cavity: The electron-withdrawing nitro group makes the benzyl ring electron-deficient, predisposing it to interact favorably with electron-rich aromatic guests.

Hydrogen Bond Acceptor: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor.

Versatile Anchor Point: The aldehyde group can be readily transformed into other functional groups, allowing for the construction of larger, more complex receptor architectures, such as macrocycles or molecular clefts.

By derivatizing the aldehyde group, one could create, for example, a macrocyclic host molecule where several 1-(3-nitrobenzyl)indole units are linked together. Such a receptor would have a well-defined cavity lined with multiple aromatic surfaces and functional groups, enabling it to selectively bind specific organic molecules or ions. carloneresearch.eu

Formation of Ordered Supramolecular Architectures

The self-assembly of molecules into well-defined, ordered supramolecular architectures is governed by a variety of non-covalent interactions. For indole derivatives, these interactions primarily include hydrogen bonding and π-π stacking. nih.gov

While specific crystallographic data for This compound is not extensively reported in publicly accessible literature, the structural motifs present in the molecule provide a basis for understanding its potential to form ordered assemblies. The parent molecule, 1H-indole-3-carbaldehyde , is known to form one-dimensional chains in the solid state through N-H···O hydrogen bonds between the indole nitrogen and the aldehyde oxygen of an adjacent molecule. nih.gov

In the case of This compound , the substitution of the indole nitrogen with a 3-nitrobenzyl group precludes the classic N-H···O hydrogen bonding seen in the parent compound. However, other intermolecular forces are expected to play a crucial role in its solid-state packing. The key interactions anticipated to govern the formation of its supramolecular structures include:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and various aromatic and benzylic C-H groups can act as donors, leading to the formation of a network of weak hydrogen bonds.

π-π Stacking Interactions: The electron-rich indole ring system and the electron-deficient nitro-substituted benzene (B151609) ring can engage in π-π stacking interactions. These interactions are a significant driving force in the organization of aromatic molecules in the solid state.

Dipole-Dipole Interactions: The presence of the strongly electron-withdrawing nitro group and the polar aldehyde group introduces significant dipole moments in the molecule, which will influence its packing arrangement.

The interplay of these forces would dictate the specific three-dimensional architecture adopted by This compound in the crystalline state.

Interaction Type Potential Participating Moieties Anticipated Role in Supramolecular Assembly
C-H···O Hydrogen BondsAldehyde oxygen, aromatic C-H, benzylic C-HFormation of extended networks and chains.
π-π StackingIndole ring, nitrobenzyl ringStabilization of layered or columnar structures.
Dipole-DipoleNitro group, aldehyde groupDirectional control of molecular packing.

This table is predictive, based on the functional groups present in the molecule, as specific experimental data is not available.

Integration into Functional Organic Materials

The molecular design of This compound endows it with chemical properties that make it a candidate for integration into functional organic materials. The focus here is on the inherent molecular and chemical characteristics rather than the performance metrics of any resulting material.

The key features of its molecular design include:

A Versatile Synthetic Handle: The aldehyde group at the C3 position is a reactive site that can participate in a wide range of chemical transformations. wikipedia.org This allows for the covalent incorporation of the molecule into larger polymeric or macromolecular structures. For instance, it can undergo condensation reactions to form imines, or be used in Knoevenagel or Wittig-type reactions to extend the π-conjugated system.

Tunable Electronic Properties: The indole nucleus is an electron-rich aromatic system. The attachment of the electron-withdrawing 3-nitrobenzyl group at the N1 position and an aldehyde at the C3 position creates a "push-pull" electronic environment. This intramolecular charge-transfer character is a desirable feature in the design of organic materials for applications in nonlinear optics and as components in organic electronics.

Scaffold for Heterocyclic Synthesis: Indole-3-carbaldehyde and its derivatives are well-established precursors for the synthesis of a variety of more complex heterocyclic systems, such as carbazoles, pyrimidines, and triazoles, through multicomponent reactions. nih.govresearchgate.net This allows for the use of This compound as a starting material to build up more elaborate molecular structures with specific functionalities for materials science applications.

The combination of a reactive aldehyde, a tunable electronic structure, and a robust heterocyclic core makes This compound a molecule with significant potential as a building block in the rational design of new functional organic materials.

Future Research Directions and Emerging Paradigms for 1 3 Nitrobenzyl 1h Indole 3 Carbaldehyde Research

Exploration of Novel and Unconventional Synthetic Methodologies

The synthesis of 1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde typically involves two key bond formations: N-alkylation of the indole (B1671886) ring and C3-formylation. While classical methods exist, future research will likely focus on more efficient, sustainable, and innovative approaches.

Conventional synthesis often relies on the Vilsmeier-Haack reaction for formylation and Williamson ether synthesis-type conditions for N-alkylation. scirp.org However, these methods can require harsh conditions and stoichiometric reagents. researchgate.net Modern synthetic chemistry is moving towards greener and more atom-economical alternatives. openmedicinalchemistryjournal.comresearchgate.net

Future synthetic strategies could include:

One-Pot and Multicomponent Reactions (MCRs) : Designing a one-pot procedure that combines N-alkylation and C-formylation without isolating intermediates would significantly improve efficiency. MCRs, which create complex molecules in a single step from three or more reactants, are a powerful tool for building molecular diversity and could be adapted for this class of compounds. nih.gov

Catalytic C-H Functionalization : Palladium-catalyzed C-H activation has emerged as a powerful tool for directly functionalizing the indole core. nih.gov Future work could explore a domino reaction involving an initial C-H arylation followed by functional group manipulation to install the carbaldehyde, or a directed C-H formylation.

Photocatalysis and Electrosynthesis : Visible-light photocatalysis and electrochemical methods offer green alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. researchgate.netacs.org Research into photocatalytic or electrochemical formylation and N-alkylation of indoles could provide novel pathways to the target molecule. researchgate.netacs.org For instance, photocatalytic reactions have been used to synthesize indoles within living cells, highlighting the mildness of this approach. acs.org

Flow Chemistry and Automated Synthesis : Continuous flow reactors and automated synthesis platforms allow for rapid reaction optimization, improved safety, and easier scalability. nih.gov Applying these technologies could accelerate the discovery of optimal conditions for synthesizing this compound and its derivatives on a nano-scale, minimizing reagent consumption. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Challenge
Multicomponent Reactions High efficiency, complexity generation, reduced waste. nih.govDesigning a convergent MCR that yields the specific 1,3-disubstituted pattern.
C-H Functionalization High atom economy, avoids pre-functionalized starting materials. nih.govAchieving high regioselectivity for the desired C3-formylation and N1-benzylation.
Photocatalysis Mild reaction conditions, use of sustainable energy sources. acs.orgIdentifying suitable photocatalysts and reaction partners for the specific transformations.
Flow Chemistry Enhanced safety, scalability, and rapid optimization. nih.govTransferring and optimizing batch reaction conditions to a continuous flow setup.

Investigation of Undiscovered Reactivity Modes and Catalytic Cycles

The aldehyde and nitro functionalities of this compound are gateways to a vast chemical space. While standard transformations like oxidation of the aldehyde to a carboxylic acid or its use in Knoevenagel condensations are known, future research can uncover more intricate reactivity. wikipedia.orgresearchgate.net

Emerging areas of investigation include:

Domino and Cascade Reactions : The indole-3-carbaldehyde moiety can participate in cascade reactions, where a single event triggers a series of subsequent bond formations. For example, a Pd(II)-catalyzed C4-arylation of 3-acetylindoles has been shown to induce a domino 3,2-carbonyl migration. nih.gov Investigating similar complex transformations starting from this compound could lead to the rapid construction of complex polycyclic indole alkaloids.

Novel Catalytic Cycles : The development of new catalytic cycles is a cornerstone of modern organic chemistry. A catalytic version of the Vilsmeier-Haack reaction, employing a P(III)/P(V)=O cycle, has recently been developed for the formylation of indoles. orgsyn.org Further exploration of such catalytic cycles could lead to milder and more efficient syntheses.

Frustrated Lewis Pair (FLP) Chemistry : FLPs, combinations of bulky Lewis acids and bases that cannot neutralize each other, can activate small molecules and catalyze unique reactions. Exploring the reactivity of the carbonyl group with FLPs could unlock novel reduction or addition pathways.

Selective Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine, which opens up a plethora of subsequent derivatization possibilities, such as amide bond formation, diazotization, or the synthesis of new heterocyclic rings. This would yield 1-(3-aminobenzyl)-1H-indole-3-carbaldehyde, a versatile bifunctional building block.

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize complex syntheses and understand intricate reaction mechanisms, advanced analytical techniques that allow for real-time monitoring are indispensable. electronicsandbooks.com These methods provide kinetic and mechanistic data that is often inaccessible through traditional offline analysis of quenched reaction aliquots.

Future research in this area will benefit from:

In-situ Spectroscopy : Techniques like Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy can provide detailed, real-time information about the structural evolution of molecules during a reaction, helping to identify transient intermediates and understand catalytic mechanisms. numberanalytics.com

Hyphenated Techniques : The combination of separation techniques with spectroscopic detection, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), provides a powerful tool for analyzing complex reaction mixtures. ijpsjournal.com

Microfluidics and Lab-on-a-Chip : These miniaturized platforms enable high-throughput experimentation and real-time analysis using minuscule amounts of reagents. numberanalytics.com They are ideal for screening reaction conditions and for studying fast reaction kinetics. numberanalytics.com Genetically encoded biosensors are also being developed for the real-time monitoring of cellular concentrations of indole and its derivatives. nih.gov

Multivariate Image Analysis-Thin Layer Chromatography (MIA-TLC) : This simple yet powerful method combines thin-layer chromatography with image processing to quantitatively monitor the progress of organic reactions. rsc.orgresearchgate.net It offers a rapid and inexpensive alternative to GC or HPLC for reaction monitoring and kinetic studies. rsc.orgresearchgate.net

TechniqueInformation GainedApplication in Research
Time-Resolved IR (TRIR) Real-time structural data of reactants, intermediates, and products. numberanalytics.comElucidation of reaction mechanisms and catalytic cycles.
LC-MS Separation and identification of components in complex mixtures. ijpsjournal.comMonitoring reaction progress, identifying byproducts.
Lab-on-a-Chip High-throughput screening data, rapid kinetics. numberanalytics.comFast optimization of reaction conditions (catalyst, solvent, temperature).
MIA-TLC Quantitative conversion data over time. rsc.orgresearchgate.netInexpensive kinetic analysis and reaction progress monitoring.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The structural features of this compound suggest potential applications beyond traditional medicinal chemistry, particularly in the field of materials science. The extended π-system of the indole ring, combined with the electron-withdrawing nitro group and the reactive aldehyde, makes it an attractive building block for functional organic materials.

Promising interdisciplinary research avenues include:

Organic Electronics : Indole derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties imparted by the nitrobenzyl substituent could be tuned for these applications.

Fluorescent Probes and Sensors : The indole scaffold is inherently fluorescent. mdpi.com By incorporating groups that can interact with specific analytes or respond to environmental changes (like pH), derivatives of this compound could be developed as novel fluorescent sensors. mdpi.comacs.org For example, indole derivatives have been designed as colorimetric "naked eye" sensors for fluoride (B91410) ions. acs.org

Synthesis of Macrocycles and Polymers : The aldehyde functionality can be used in polymerization reactions or in the synthesis of complex macrocycles. researchgate.net Indole-based planar-chiral macrocycles are found in bioactive molecules and represent a significant synthetic challenge where new building blocks are needed. researchgate.net The resulting materials could have unique photophysical, electronic, or host-guest properties.

Predictive Modeling and Artificial Intelligence in Accelerating Compound Discovery and Optimization

Key applications of AI and ML include:

Retrosynthesis and Reaction Prediction : AI platforms can predict viable synthetic routes for a target molecule and forecast the outcome of unknown reactions, saving significant time and resources in the lab. microsoft.com Some models can even suggest rare or non-intuitive reaction classes that a chemist might not consider. microsoft.com

Lead Compound Optimization : In drug discovery, AI algorithms can analyze structure-activity relationships (SAR) to suggest modifications to a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. msd.compreprints.org Generative models can design novel molecules from scratch that are optimized for multiple parameters simultaneously. preprints.org

Property Prediction : Machine learning models can be trained to predict a wide range of molecular properties, such as solubility, toxicity, and "drug-likeness," from a compound's structure alone. mdpi.commalvernpanalytical.com This allows for the virtual screening of large libraries of potential derivatives before committing to their synthesis. acs.org For indole derivatives specifically, ML models have been used to predict photo-CIDNP enhancement and to identify potential enzyme inhibitors through QSAR studies. mdpi.comacs.org

AI/ML ApplicationFunctionImpact on Research
Retrosynthesis Planning Proposes synthetic routes to a target molecule. microsoft.comAccelerates the design of efficient syntheses.
Generative Modeling Designs novel molecules with desired properties. preprints.orgOptimizes lead compounds for drug discovery or materials science applications.
Property Prediction (QSAR) Calculates physicochemical and biological properties from structure. mdpi.commalvernpanalytical.comEnables virtual screening and reduces the number of compounds needing synthesis and testing.
Reaction Optimization Predicts optimal reaction conditions (temperature, catalyst, etc.). numberanalytics.comMinimizes experimental effort required to find the best synthesis conditions.

Q & A

Q. What are the established synthetic routes for 1-(3-nitrobenzyl)-1H-indole-3-carbaldehyde?

The compound is typically synthesized via alkylation of indole derivatives. A common approach involves reacting 1H-indole-3-carbaldehyde with 3-nitrobenzyl halides (e.g., bromide or chloride) under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO. For example, similar indole derivatives have been prepared by substituting the benzyl group with nitro-substituted benzyl halides, followed by purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR confirm substitution patterns and electronic environments of the indole core and nitrobenzyl group.
  • X-ray Crystallography : Resolves molecular geometry, bond lengths, and angles (e.g., monoclinic crystal system with space group P2₁/c, as observed in related structures) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for detecting [M+H]+^+ ions) .

Advanced Research Questions

Q. How can structural data resolve contradictions in proposed reaction mechanisms?

X-ray crystallography provides definitive evidence of molecular conformation, such as the orientation of the nitro group relative to the indole ring. For example, bond angles between the nitro group and benzyl moiety can indicate steric or electronic effects influencing reactivity. Discrepancies in mechanistic pathways (e.g., competing alkylation sites) are clarified by comparing experimental data with computational models (e.g., DFT calculations) .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

Optimization involves:

  • Solvent Selection : Dichloroethane (DCE) or toluene minimizes side reactions during alkylation .
  • Reductive Amination : Sodium triacetoxyborohydride (STAB) efficiently reduces Schiff base intermediates in multi-step syntheses .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) enhance reaction rates while avoiding decomposition .

Q. How does computational modeling aid in understanding electronic properties?

Density Functional Theory (DFT) simulations predict electron density distributions, highlighting the electron-withdrawing effect of the nitro group on the indole ring. This impacts reactivity in cross-coupling reactions or interactions with biological targets. Molecular docking studies can further explore binding affinities for drug discovery applications .

Q. What experimental designs are effective for evaluating biological activity?

  • Antimicrobial Assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using disk diffusion or MIC (Minimum Inhibitory Concentration) methods. Include positive controls (e.g., ampicillin) and solvent controls .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines to assess therapeutic potential, with dose-response curves to determine IC₅₀ values.

Methodological Considerations

  • Handling Nitro Groups : The nitro substituent increases sensitivity to shock and heat. Store the compound under inert atmospheres (argon/nitrogen) at 2–8°C to prevent decomposition .
  • Crystallization Challenges : Slow evaporation from ethanol/water mixtures (e.g., 7:3 v/v) yields high-purity crystals suitable for X-ray analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.